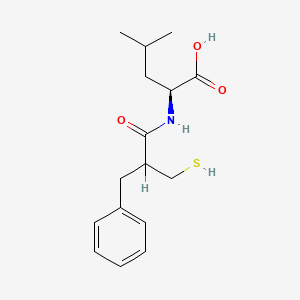

Leu-thiorphan

Description

Structure

3D Structure

Properties

CAS No. |

80970-04-3 |

|---|---|

Molecular Formula |

C16H23NO3S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(2S)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H23NO3S/c1-11(2)8-14(16(19)20)17-15(18)13(10-21)9-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 |

InChI Key |

PISCFNDSARITBO-KZUDCZAMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leucine thiorphan; Leu-thiorphan; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Leu-thiorphan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Leu-thiorphan, a potent inhibitor of enkephalinase. The document details the chemical synthesis pathway, offers step-by-step experimental protocols, and presents methods for purification and characterization. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the relevant biological pathway and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

Leu-thiorphan, chemically known as (DL)-3-mercapto-2-benzylpropanoyl-glycine, is the racemic form of thiorphan (B555922). It is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1][2] Enkephalinase is a key enzyme in the metabolic degradation of endogenous opioid peptides called enkephalins.[2] By inhibiting this enzyme, Leu-thiorphan prevents the breakdown of enkephalins, leading to their increased availability in the synaptic cleft and potentiation of their analgesic and other physiological effects.[2][3] This guide provides detailed technical information on the synthesis and purification of this important pharmacological tool.

Synthesis of Leu-thiorphan

The synthesis of Leu-thiorphan is a multi-step process that involves the formation of a key intermediate, 3-(acetylthio)-2-benzylpropanoic acid, followed by its coupling with glycine (B1666218).

Synthesis Pathway

The overall synthetic route can be visualized as a two-stage process:

Caption: Synthesis pathway of Leu-thiorphan.

Experimental Protocols

2.2.1. Synthesis of 3-(acetylthio)-2-benzylpropanoic acid

This procedure is adapted from a general method for the synthesis of thiorphan derivatives.

-

Materials:

-

Benzylmalonic acid

-

Formaldehyde (37% aqueous solution)

-

Diethylamine

-

Thioacetic acid

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylmalonic acid in ethyl acetate.

-

Cool the solution in an ice bath.

-

Add formaldehyde and diethylamine dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the benzylmalonic acid is consumed, acidify the mixture to pH 1 with 1 N HCl.

-

Add thioacetic acid to the reaction mixture and stir at room temperature overnight.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-(acetylthio)-2-benzylpropanoic acid.

-

2.2.2. Synthesis of Leu-thiorphan (DL-3-mercapto-2-benzylpropanoyl-glycine)

-

Materials:

-

3-(acetylthio)-2-benzylpropanoic acid

-

Glycine ethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3-(acetylthio)-2-benzylpropanoic acid, glycine ethyl ester hydrochloride, and HOBt in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the reaction mixture.

-

Add TEA dropwise and allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the protected dipeptide.

-

Dissolve the protected dipeptide in a mixture of ethanol (B145695) and water.

-

Add a solution of NaOH and stir at room temperature for 2 hours to hydrolyze the ester and the thioacetate.

-

Acidify the reaction mixture to pH 2-3 with 1 N HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude Leu-thiorphan.

-

Purification of Leu-thiorphan

Purification of the crude Leu-thiorphan is essential to remove unreacted starting materials, by-products, and reagents. The primary methods employed are preparative High-Performance Liquid Chromatography (HPLC) and crystallization.

Purification Workflow

Caption: General workflow for the purification of Leu-thiorphan.

Experimental Protocols

3.2.1. Preparative Reversed-Phase HPLC (RP-HPLC)

While specific conditions may vary, a general protocol for the purification of thiorphan can be adapted from analytical methods.[4][5][6][7]

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound. For example, 5-60% B over 40 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: 210 nm.

-

Procedure:

-

Dissolve the crude Leu-thiorphan in a minimal amount of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the equilibrated preparative HPLC column.

-

Collect fractions based on the UV chromatogram, corresponding to the peak of Leu-thiorphan.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (e.g., >98%).

-

Remove the solvent by lyophilization or rotary evaporation.

-

3.2.2. Crystallization

Crystallization can be employed as a final purification step to obtain highly pure Leu-thiorphan. The choice of solvent is critical.[8][9][10]

-

Solvent System: A common approach is to use a binary solvent system, such as ethanol/water or tetrahydrofuran (B95107) (THF)/diethyl ether.

-

Procedure (Slow Evaporation/Anti-solvent Addition):

-

Dissolve the purified Leu-thiorphan in a minimal amount of a good solvent (e.g., ethanol or THF) at a slightly elevated temperature.

-

Slowly add a poor solvent (anti-solvent, e.g., water or diethyl ether) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then to 4°C.

-

Alternatively, leave the solution in a loosely capped vial to allow for slow evaporation of the more volatile solvent.

-

Collect the resulting crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of Leu-thiorphan.

Table 1: Synthesis and Purification Data

| Parameter | Value | Reference |

| Synthesis | ||

| Theoretical Yield | Dependent on starting material scale | - |

| Typical Crude Yield | ~70-80% | Estimated |

| Purification | ||

| HPLC Purity (Post-purification) | >98% | [11] |

| Overall Yield (after purification) | ~40-50% | Estimated |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Physicochemical Properties | ||

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| Appearance | White to off-white solid | General |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ||

| 7.15-7.30 (m, 5H, Ar-H) | Aromatic protons | Estimated |

| 8.25 (t, 1H, NH) | Amide proton | Estimated |

| 3.80 (d, 2H, Gly-CH₂) | Glycine methylene (B1212753) protons | Estimated |

| 2.60-2.90 (m, 3H, Ph-CH₂ and CH-S) | Benzyl and alpha-to-sulfur protons | Estimated |

| 2.45 (m, 2H, SH-CH₂) | Methylene protons adjacent to thiol | Estimated |

| 1.85 (t, 1H, SH) | Thiol proton | Estimated |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ||

| 174.5 (C=O) | Amide carbonyl | Estimated |

| 171.0 (C=O) | Carboxylic acid carbonyl | Estimated |

| 139.5 (Ar-C) | Quaternary aromatic carbon | Estimated |

| 129.0, 128.5, 126.0 (Ar-CH) | Aromatic carbons | Estimated |

| 47.0 (CH) | Chiral center carbon | Estimated |

| 41.0 (Gly-CH₂) | Glycine methylene carbon | Estimated |

| 37.5 (Ph-CH₂) | Benzyl methylene carbon | Estimated |

| 28.0 (S-CH₂) | Methylene carbon adjacent to sulfur | Estimated |

| Mass Spectrometry (ESI+) | ||

| [M+H]⁺ | m/z 254.08 | Calculated |

| [M+Na]⁺ | m/z 276.06 | Calculated |

Note: The NMR data provided are estimated based on the structure and may vary depending on the solvent and experimental conditions.

Signaling Pathway and Mechanism of Action

Leu-thiorphan exerts its effects by inhibiting enkephalinase, thereby preventing the degradation of enkephalins. This leads to an accumulation of enkephalins in the synapse, enhancing their binding to opioid receptors and modulating downstream signaling pathways.

Caption: Mechanism of action of Leu-thiorphan.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice | Semantic Scholar [semanticscholar.org]

- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. kinampark.com [kinampark.com]

- 11. tarosdiscovery.com [tarosdiscovery.com]

An In-depth Technical Guide on the Core of Leu-thiorphan Enkephalinase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of enkephalinase inhibition by Leu-thiorphan. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate further investigation and drug discovery efforts in this domain.

Introduction to Enkephalinase and Leu-thiorphan

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[1][2] Their analgesic effects, however, are short-lived due to rapid degradation by enzymes, primarily enkephalinase (also known as neprilysin or NEP).[3] Enkephalinase is a zinc-dependent metalloprotease that cleaves the Gly3-Phe4 bond of enkephalins.[4][5]

Leu-thiorphan, the levorotatory enantiomer of thiorphan (B555922), is a potent and selective inhibitor of enkephalinase.[6][7] By blocking the action of this enzyme, Leu-thiorphan prevents the breakdown of enkephalins, thereby prolonging their analgesic and other physiological effects.[4] This mechanism of action has made enkephalinase inhibitors a subject of significant interest for the development of novel therapeutics.[4]

Quantitative Inhibition Kinetics Data

The inhibitory potency of Leu-thiorphan and its racemic form, DL-thiorphan, against enkephalinase has been characterized by various kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the key quantitative data from published studies.

| Inhibitor | Enzyme | Ki (nM) | IC50 (nM) | Notes | Reference |

| (S)-Thiorphan | Enkephalinase | 2.2 | ~10 (EC50) | In vitro, potent inhibitor. | [7] |

| (R)-Thiorphan | Enkephalinase | 1.7 | ~10 (EC50) | In vitro, potent inhibitor. | [7] |

| DL-Thiorphan | Enkephalinase | 4.7 | - | Reversible inhibition. | [6] |

| retro-thiorphan | Enkephalinase | 2.3 | - | Highly selective against ACE. | [6] |

| Inhibitor | Enzyme | Ki (nM) | IC50 (nM) | Notes | Reference |

| (S)-Thiorphan | Angiotensin-Converting Enzyme (ACE) | 110 | - | Significantly less potent against ACE compared to the (R)-isomer. | [7] |

| (R)-Thiorphan | Angiotensin-Converting Enzyme (ACE) | 4800 | - | 44-fold less potent than the (S)-isomer against ACE. | [7] |

| DL-Thiorphan | Angiotensin-Converting Enzyme (ACE) | 150 | - | Weaker inhibition compared to enkephalinase. | [6] |

| retro-thiorphan | Angiotensin-Converting Enzyme (ACE) | >10,000 | - | Demonstrates high selectivity for enkephalinase over ACE. | [6] |

Experimental Protocols

Fluorometric Assay for Enkephalinase Inhibition Kinetics

This protocol describes a common method for determining the inhibitory activity of compounds like Leu-thiorphan on enkephalinase using a fluorogenic substrate.

3.1.1. Materials

-

Enzyme Source: Recombinant human neprilysin (enkephalinase) or prepared brain tissue homogenates.

-

Fluorogenic Substrate: A synthetic peptide substrate that is cleaved by enkephalinase to release a fluorescent group (e.g., Mca-RPPGFSAFK(Dnp) or an Abz-based peptide).[8][9]

-

Inhibitor: Leu-thiorphan (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl or similar buffer at a physiological pH (e.g., pH 7.4).[10]

-

Microplate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[8]

-

96-well black microplates.

3.1.2. Enzyme Preparation (from Brain Tissue)

-

Euthanize the animal (e.g., rat or mouse) according to approved ethical guidelines.

-

Dissect the brain and place it in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) solution).[11]

-

Weigh the tissue and homogenize it in a volume of buffer to create a 10% (w/v) homogenate.[11]

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Collect the supernatant containing the membrane-bound enkephalinase for the assay.

3.1.3. Assay Procedure

-

Prepare a dilution series of Leu-thiorphan in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enkephalinase preparation, and the different concentrations of Leu-thiorphan. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in fluorescence over time in kinetic mode at 37°C.[8]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

3.1.4. Data Analysis

-

Calculate the percentage of inhibition for each concentration of Leu-thiorphan compared to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

HPLC-Based Assay for Enkephalin Degradation

This method provides a direct measure of the breakdown of the natural substrate, enkephalin, and its inhibition.

3.2.1. Materials

-

Enzyme Source: As described in section 3.1.2.

-

Substrate: Met-enkephalin or Leu-enkephalin.

-

Inhibitor: Leu-thiorphan.

-

Reaction Buffer: Physiological buffer (e.g., Tris-HCl, pH 7.4).

-

Quenching Solution: e.g., trifluoroacetic acid (TFA) to stop the reaction.

-

HPLC System: With a C18 reverse-phase column and a UV detector.

3.2.2. Assay Procedure

-

Set up reaction tubes containing the enzyme preparation, reaction buffer, and various concentrations of Leu-thiorphan.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding the enkephalin substrate.

-

At specific time points, stop the reaction in individual tubes by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Separate the undegraded enkephalin from its metabolites using a suitable gradient of solvents (e.g., water/acetonitrile with TFA).

-

Quantify the amount of remaining enkephalin by measuring the peak area at a specific wavelength (e.g., 214 nm).

3.2.3. Data Analysis

-

Determine the initial velocity of the reaction at each inhibitor concentration by plotting the concentration of remaining enkephalin against time.

-

Plot the initial velocities against the inhibitor concentration to determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten kinetics).

Visualizations

Signaling Pathway of Enkephalin Action and Inhibition

Caption: Enkephalin signaling pathway and its modulation by Leu-thiorphan.

Experimental Workflow for Enkephalinase Inhibition Assay

Caption: A typical experimental workflow for determining enkephalinase inhibition.

Logical Relationship of Kinetic Parameters

Caption: The relationship between IC50, Ki, and experimental parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. Enkephalin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NIBSC - Brain Tissue Preparation [nibsc.org]

The In Vivo Metabolism of Thiorphan: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the in vivo metabolism of thiorphan (B555922), the active metabolite of the anti-diarrheal prodrug racecadotril (B1680418). Racecadotril is rapidly converted to thiorphan, a potent inhibitor of neprilysin (neutral endopeptidase or NEP), the enzyme responsible for the degradation of endogenous enkephalins. By protecting enkephalins from breakdown, thiorphan exerts its physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies used to study this compound. The term "Leu-thiorphan" is not standard in the scientific literature; it is presumed to refer to thiorphan in the context of its role in preventing the degradation of Leucine-enkephalin, one of the primary substrates of neprilysin.

Metabolic Pathway of Racecadotril to Thiorphan and its Inactivation

Following oral administration, racecadotril, a prodrug, undergoes rapid and extensive first-pass metabolism to its active form, thiorphan. This conversion is a critical step for its pharmacological activity. Thiorphan itself is subsequently metabolized into inactive compounds, ensuring its clearance from the body.

The primary metabolic transformations include:

-

De-acetylation: Racecadotril is hydrolyzed to thiorphan. Another metabolite, S-acetylthiorphan, is also formed, which is considered less potent than thiorphan.[1][2][3]

-

Inactivation of Thiorphan: The active metabolite, thiorphan, is further metabolized to inactive products, primarily through S-methylation to S-methylthiorphan, which can then be oxidized to its sulfoxide (B87167) and sulfone derivatives.[4] These inactive metabolites are then primarily excreted via the kidneys.[2]

Below is a diagram illustrating the metabolic cascade from the prodrug racecadotril to its active metabolite and subsequent inactive forms.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of thiorphan has been characterized in several human and animal studies. Following oral administration of racecadotril, thiorphan appears rapidly in the plasma. The tables below summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Thiorphan in Humans after Oral Administration of Racecadotril

| Dose of Racecadotril | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Study Population | Reference |

| 100 mg | - | ~1.0 | ~3.0 | Healthy Adults | [1][5] |

| 200 mg | 520 | 1.35 | 6.14 | Healthy Volunteers | [1][6] |

| 200 mg | - | - | - | Healthy Chinese Subjects | [7][8] |

| 300 mg | 805-1055 nM | 1.0 | - | Healthy Adults | [1][6] |

Table 2: Linearity and Sensitivity of Analytical Methods for Thiorphan Quantification

| Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Reference |

| LC-MS/MS | 1-200 | - | Human Plasma | [9] |

| LC-MS/MS | 9.38-600 | - | Human Plasma | [10][11] |

| LC-MS/MS | 2.324-952.000 | 2.324 | Human Plasma | [7][8] |

| HPLC with UV | 50-4000 | 50 | Human Plasma | [11] |

Experimental Protocols

The study of thiorphan's in vivo metabolism involves both animal models and human clinical trials. Below are detailed methodologies for key experiments cited in the literature.

Animal Studies

-

Model: Male Wistar rats are commonly used.[5] Mice have also been utilized in studies.[1][12]

-

Drug Administration: Racecadotril is typically administered orally (p.o.) or intravenously (i.v.). For oral administration in rats, a common dose is 40 mg/kg.[1] In some studies, thiorphan itself is administered subcutaneously (s.c.) at doses of 30 and 100 mg/kg to assess its direct effects.[13]

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile of thiorphan and its metabolites. In some protocols, brain microdialysis is employed to measure neurotransmitter levels in specific brain regions.[14][15][16][17]

-

Analytical Method: Plasma concentrations of thiorphan and its metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][10]

The following diagram outlines a typical workflow for an in vivo animal study on racecadotril metabolism.

Human Studies

-

Study Design: Human pharmacokinetic studies are often designed as single-dose, randomized, crossover trials.[7][8][18]

-

Subjects: Healthy adult volunteers are typically recruited.[7][8][9]

-

Drug Administration: Racecadotril is administered orally, with doses ranging from 100 mg to 300 mg.[1][5]

-

Sample Collection: A series of blood samples are collected from each participant over a 24-hour period following drug administration.[18]

-

Analytical Method: Plasma concentrations of thiorphan are determined using a validated LC-MS/MS method.[7][8][9]

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation with methanol.[10][11]

-

Chromatography: Separation is typically achieved on a C18 or a cyano (CN) column.[9][11]

-

Detection: A triple-quadrupole tandem mass spectrometer operating in negative electrospray ionization mode is often used for detection and quantification.[10][11]

-

Signaling Pathway of Thiorphan's Action

Thiorphan's mechanism of action is centered on the inhibition of neprilysin, which leads to an accumulation of enkephalins. These endogenous opioid peptides then activate opioid receptors, primarily delta (δ) and mu (μ) receptors, in the gastrointestinal tract. This activation leads to a reduction in intracellular cyclic AMP (cAMP) and subsequently decreases the secretion of water and electrolytes into the intestinal lumen, thus producing its anti-diarrheal effect.

The diagram below illustrates this signaling cascade.

The in vivo metabolism of Leu-thiorphan, more accurately termed thiorphan, is a rapid and efficient process that is central to its therapeutic action. The prodrug racecadotril is quickly hydrolyzed to the active metabolite thiorphan, which exerts its anti-diarrheal effect by inhibiting neprilysin and thereby potentiating the action of endogenous enkephalins. Thiorphan is subsequently converted to inactive metabolites that are renally excreted. The pharmacokinetic profile of thiorphan is well-characterized, with a rapid onset of action and a relatively short half-life. The experimental protocols for studying its metabolism are well-established, relying on animal models and human trials coupled with sensitive analytical techniques like LC-MS/MS. This guide provides a foundational understanding of these processes for professionals in the field of drug metabolism and development.

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enkephalinase 'A' inhibition by thiorphan: central and peripheral cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Navigating the Blood-Brain Barrier: An In-depth Technical Guide on the Permeability of Leu-thiorphan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of Leu-thiorphan, an enkephalinase inhibitor. The ability of a drug to cross the BBB is a critical determinant of its therapeutic application, dictating its potential for central nervous system (CNS) activity or its confinement to peripheral tissues. This document synthesizes available data to elucidate the CNS penetration profile of Leu-thiorphan and its active metabolite, thiorphan (B555922).

Executive Summary

Leu-thiorphan is an inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. Its therapeutic action stems from the potentiation of endogenous enkephalins. A critical aspect of its pharmacokinetic profile is the BBB permeability of its active form, thiorphan. The available evidence strongly indicates that thiorphan, the active metabolite of the prodrug racecadotril (B1680418) (also known as acetorphan), does not cross the blood-brain barrier to a significant extent .[1][2] This characteristic positions Leu-thiorphan and its related compounds as peripherally acting agents, a feature that can be advantageous in therapeutic strategies aiming to avoid CNS-related side effects.

Data Presentation: Physicochemical and Pharmacokinetic Properties

| Compound | Class | BCS Class | Bioavailability | Key Feature | CNS Penetration |

| Racecadotril (Acetorphan) | Prodrug, Enkephalinase Inhibitor | Class II (High Permeability, Low Solubility)[3] | Food does not affect bioavailability[3] | Rapidly converted to thiorphan[1][2] | Low |

| Thiorphan | Active Metabolite, Enkephalinase Inhibitor | - | - | Does not cross the blood-brain barrier[1][2] | Negligible |

| Leu-thiorphan | Enkephalinase Inhibitor | - | - | - | Presumed Negligible (based on thiorphan data) |

Experimental Evidence and Interpretation

Direct experimental evidence from multiple sources corroborates the low BBB permeability of thiorphan. Studies on racecadotril consistently highlight that its active metabolite, thiorphan, is peripherally restricted.[1][2]

For instance, studies investigating the effects of thiorphan and its prodrug acetorphan on gastric secretion in rats demonstrated that intravenously administered thiorphan had no effect, whereas intravenous acetorphan potently inhibited gastric acid output.[4] This suggests that the prodrug may have different permeability characteristics that allow for systemic effects, but the active form, thiorphan, does not readily access central sites of action from the bloodstream.[4]

Methodologies for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB involves a variety of in vitro, in situ, and in vivo experimental models. While specific protocols for Leu-thiorphan are not detailed in the available literature, the following are standard methodologies employed in the field.

In Vitro Models

-

Cell-Based Assays: These models utilize cultured brain capillary endothelial cells to form a monolayer that mimics the BBB. The permeability of a test compound is assessed by measuring its transport across this cell layer.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive, transcellular permeability. A lipid-infused artificial membrane separates a donor and an acceptor compartment, and the rate of diffusion of the compound across the membrane is measured.[8]

In Situ Models

-

In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to the brain of an anesthetized animal and perfusing it with a solution containing the drug of interest. This allows for the precise measurement of the rate of drug uptake into the brain without the influence of peripheral metabolism.

In Vivo Models

-

Brain-to-Plasma Concentration Ratio (Kp): This is a common in vivo measure of BBB penetration. It is calculated by determining the concentration of the drug in the brain tissue and dividing it by its concentration in the plasma at a specific time point after administration.

-

Microdialysis: This technique involves implanting a small probe into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and the dialysate is collected and analyzed for the concentration of the drug that has crossed the BBB into the brain's extracellular fluid.

Visualization of Key Concepts

Signaling Pathway: Enkephalinase Inhibition

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Leu-thiorphan in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacodynamics of Leu-thiorphan, a potent inhibitor of neprilysin (NEP), with a specific focus on its activity in rodent models. It covers the core mechanism of action, summarizes key pharmacodynamic effects with quantitative data, details common experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Introduction and Mechanism of Action

Leu-thiorphan, often referred to simply as thiorphan (B555922), is the active metabolite of the prodrug racecadotril (B1680418).[1] It functions as a highly selective and potent inhibitor of neprilysin (EC 3.4.24.11), a zinc-dependent metallopeptidase also known as neutral endopeptidase (NEP) or enkephalinase.[1][2] Neprilysin is a key enzyme responsible for the inactivation of endogenous opioid peptides, specifically Met-enkephalin and Leu-enkephalin.[3][4]

The primary mechanism of action of Leu-thiorphan involves the reversible inhibition of neprilysin.[2] By binding to the active site of the enzyme, Leu-thiorphan prevents the degradation of enkephalins in the synaptic cleft. This leads to an accumulation of these endogenous peptides, prolonging and enhancing their interaction with delta (δ) and mu (μ) opioid receptors.[3][4] The resulting potentiation of endogenous opioid signaling is the foundation for Leu-thiorphan's primary pharmacodynamic effect: analgesia.[2][4]

Caption: Enkephalin signaling pathway and the inhibitory action of Leu-thiorphan on neprilysin (NEP).

Quantitative Pharmacodynamic Data

The inhibitory potency and analgesic efficacy of Leu-thiorphan and its derivatives have been quantified in various in vitro and in vivo rodent studies.

Table 1: In Vitro Inhibitory Potency against Neprilysin (NEP)

| Compound | Preparation | Parameter | Value (nM) | Reference |

| (DL)-Thiorphan | Mouse Striatal Membranes | IC₅₀ | 4.7 | [1] |

| Thiorphan | Purified Mouse Brain NEP | Kᵢ | 6.1 | [1] |

| Racecadotril | Purified Mouse Brain NEP | Kᵢ | 4500 | [1] |

| Acetyl-thiorphan | N/A | IC₅₀ | 316 ± 38 | [5] |

| (R)-Thiorphan | Rat Brain "Enkephalinase A" | IC₅₀ | ~1 | [6] |

| (S)-Thiorphan | Rat Brain "Enkephalinase A" | IC₅₀ | ~1 | [6] |

IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant.

Table 2: Analgesic Effects in Rodent Models

| Compound | Species | Test | Route | Dose | Observation | Reference |

| Thiorphan | Mouse | Hot-Plate | i.p. | 300 mg/kg | Weak analgesic effect | [7] |

| Thiorphan | Mouse | Stress-Induced Analgesia | i.p. | 100 mg/kg | Potentiated analgesia | [7] |

| Thiorphan | Rat | Tail-Flick | s.c. | up to 100 mg/kg | No effect alone | [8] |

| Thiorphan | Rat | Tail-Flick | s.c. | 30 mg/kg | Potentiated DAEAM-induced analgesia | [8] |

| Acetyl-thiorphan | Mouse | Hot-Plate | i.v. | N/A | Analgesia equivalent to acetorphan | [5] |

| Acetyl-thiorphan | Mouse | Tail-Flick | i.v. | N/A | Devoid of analgesic activity | [5] |

| Racecadotril | Mouse | Writhing Test | i.v. | N/A | Analgesic effect observed | [1] |

i.p.: Intraperitoneal; s.c.: Subcutaneous; i.v.: Intravenous; DAEAM: [D-Ala2,Met5]enkephalinamide.

Other Pharmacodynamic Effects in Rodents

Beyond analgesia, studies have explored other systemic effects of Leu-thiorphan and its prodrugs.

-

Cardiovascular: Intracerebroventricular (i.c.v.) administration of thiorphan in spontaneously hypertensive rats was found to potentiate the pressor response to an enkephalin analogue.[9] However, the compound itself did not significantly affect baseline blood pressure or heart rate.[9] At high doses administered peripherally, it can inhibit angiotensin-converting enzyme (ACE).[9]

-

Gastrointestinal: In conscious rats, i.c.v. thiorphan and i.v. acetorphan (a prodrug) potently inhibited basal and pentagastrin-stimulated gastric acid secretion.[10] This effect appears to be mediated by a central, non-opioid mechanism, as it was not reversible by naloxone.[10]

-

Central Nervous System: In a mouse behavioral despair test, which is a model for antidepressant effects, racecadotril was shown to reduce immobility time, suggesting potential antidepressant-like activity.[1]

Experimental Protocols

Detailed and consistent methodologies are critical for assessing the pharmacodynamics of analgesic compounds in rodent models.

This test measures the response latency to a thermal stimulus, which is indicative of supraspinally organized pain responses.

Protocol:

-

Apparatus: A commercially available hot-plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder.

-

Acclimation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Measurement: Gently place the animal on the hot plate and start a stopwatch. Record the latency (in seconds) to the first sign of nociception, typically hind paw licking, shaking, or jumping. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

-

Drug Administration: Administer Leu-thiorphan or vehicle via the desired route (e.g., i.p., s.c., i.v.).

-

Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This test assesses spinally mediated analgesia by measuring the latency to withdraw the tail from a noxious heat source.

Protocol:

-

Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam onto the ventral surface of the animal's tail.

-

Habituation: Place the rat or mouse in a suitable restrainer and allow it to habituate for 10-15 minutes.

-

Baseline Measurement: Apply the heat source to a point approximately 3-4 cm from the tip of the tail. The instrument automatically records the time taken for the animal to "flick" its tail away from the stimulus. Take 2-3 baseline readings, with a minimum of 5 minutes between each, and average them. A cut-off time (e.g., 10-12 seconds) is essential to prevent injury.

-

Drug Administration: Administer Leu-thiorphan or vehicle.

-

Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration.

-

Data Analysis: Calculate %MPE as described for the hot-plate test.

Caption: A typical experimental workflow for assessing analgesia in rodent models.

Summary of Pharmacodynamic Logic

The pharmacodynamic effects of Leu-thiorphan follow a clear and logical pathway from enzyme inhibition to the modulation of physiological responses. This cascade is initiated by the specific inhibition of neprilysin, which directly increases the bioavailability of endogenous enkephalins, ultimately enhancing opioid-mediated signaling to produce analgesia and other central nervous system effects.

Caption: Logical relationship from Leu-thiorphan administration to the resulting analgesic effect.

References

- 1. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic potency of S-acetylthiorphan after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enkephalinase 'A' inhibition by thiorphan: central and peripheral cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Leu-thiorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-thiorphan, a potent inhibitor of neprilysin (NEP) and aminopeptidase (B13392206) N (APN), has been extensively studied for its role in potentiating endogenous opioid signaling by preventing the degradation of enkephalins. While its on-target effects are well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for anticipating potential side effects or novel therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of Leu-thiorphan, with a focus on quantitative data, experimental methodologies, and the impact on cellular signaling pathways.

Quantitative Analysis of Off-Target Interactions

The selectivity of a drug is a critical parameter in its development. The following table summarizes the inhibitory potency of Leu-thiorphan and its enantiomers against its primary target (neprilysin) and key off-targets, providing a clear quantitative comparison of its selectivity.

| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| (DL)-Thiorphan (racemic) | Neprilysin (NEP) | 3.5 - 4.7 | 1.8 | [1][2] |

| Angiotensin-Converting Enzyme (ACE) | 140 - 150 | - | [1][3] | |

| Thermolysin | 2000 | - | [3] | |

| Endothelin-Converting Enzyme (ECE) | - | >10,000 | [4] | |

| (R)-Thiorphan | Neprilysin (NEP) | 1.7 | - | [5] |

| Angiotensin-Converting Enzyme (ACE) | 4800 | - | [5] | |

| Thermolysin | 13,000 | - | [5] | |

| (S)-Thiorphan | Neprilysin (NEP) | 2.2 | - | [5] |

| Angiotensin-Converting Enzyme (ACE) | 110 | - | [5] | |

| Thermolysin | 6,000 | - | [5] |

Key Off-Target Effects and Signaling Pathways

Inhibition of Angiotensin-Converting Enzyme (ACE) and Modulation of the Renin-Angiotensin System (RAS)

The most significant off-target effect of Leu-thiorphan is the inhibition of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin system (RAS).[1] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin (B550075).

Peripheral administration of high doses of thiorphan (B555922) has been shown to attenuate the pressor response to intravenous angiotensin I by 30-40% and enhance the depressor effect of intravenous bradykinin in rats, confirming peripheral ACE inhibition.[6] However, intracerebroventricular administration did not affect responses to angiotensin I, suggesting a lack of central ACE inhibition at the tested doses.[6] The (S)-enantiomer of thiorphan is principally responsible for its ACE inhibitory activity.[7]

Neuroprotection via Substance P Pathway Modulation

While a direct interaction has not been demonstrated, Leu-thiorphan can indirectly modulate the Substance P (SP) signaling pathway through its primary inhibitory effect on neprilysin. NEP is one of the enzymes responsible for the degradation of SP. By inhibiting NEP, Leu-thiorphan can increase the bioavailability of SP, leading to enhanced activation of its receptor, the neurokinin-1 receptor (NK1R). This has been shown to have neuroprotective effects against excitotoxic cortical damage in newborn mice.[8] The effects of thiorphan were mimicked by SP and inhibited by NK1 and NK2 receptor blockers.[8]

Antiproliferative Effects on A549 Human Lung Cancer Cells

An in vitro study has reported that thiorphan exhibits a dose-dependent antiproliferative effect on the human lung adenocarcinoma cell line, A549.[9] However, the precise molecular mechanism underlying this effect remains to be elucidated. Further investigation is required to determine if this is a consequence of interactions with novel off-target proteins or a downstream effect of modulating known signaling pathways.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Test compound (Leu-thiorphan)

-

Positive control (e.g., Captopril)

-

1 M HCl

-

Ethyl acetate (B1210297)

-

UV-Visible spectrophotometer or HPLC system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

-

Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.

-

Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 50 µL of the test compound or control solution to 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

-

Quantification of Hippuric Acid:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried HA in a suitable buffer or mobile phase.

-

Measure the absorbance of the reconstituted HA at 228 nm using a spectrophotometer or quantify using a validated HPLC method.

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow Diagram:

In Vivo Assessment of ACE Inhibition in Rats

This protocol provides a general framework for evaluating the in vivo ACE inhibitory activity of a compound in a rat model.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

-

Test compound (Leu-thiorphan)

-

Vehicle control

-

Angiotensin I

-

Anesthetic agent

-

Blood pressure monitoring equipment (e.g., tail-cuff or telemetry)

-

Catheters for intravenous administration

Procedure:

-

Animal Acclimatization and Baseline Measurements:

-

Acclimatize the rats to the housing conditions and blood pressure measurement procedures.

-

Record baseline blood pressure and heart rate for several days prior to the study.

-

-

Drug Administration:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, subcutaneous injection).

-

-

Angiotensin I Challenge:

-

At various time points after drug administration, administer a bolus intravenous injection of angiotensin I.

-

Continuously monitor and record the pressor (blood pressure increasing) response to the angiotensin I challenge.

-

-

Data Analysis:

-

Calculate the percentage attenuation of the angiotensin I-induced pressor response at each time point for the drug-treated group compared to the vehicle-treated group.

-

A significant reduction in the pressor response indicates in vivo ACE inhibition.

-

Workflow Diagram:

References

- 1. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. ahajournals.org [ahajournals.org]

- 5. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enkephalinase 'A' inhibition by thiorphan: central and peripheral cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of captopril and thiorphan on the proliferation of human neoplastic cell lines and their influence on cytostatic activity of interferon alpha or cytotoxic activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Journey of Leu-thiorphan: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of Leu-thiorphan, the (S)-enantiomer of the enkephalinase inhibitor thiorphan (B555922). It details the initial discovery of the racemic mixture, the subsequent elucidation of the distinct pharmacological profiles of its stereoisomers, and the pivotal role of this compound in understanding the physiological function of enkephalins. This document includes a comprehensive summary of quantitative data, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Dawn of Enkephalinase Inhibition

The discovery of endogenous opioid peptides, the enkephalins, in the mid-1970s revolutionized our understanding of pain modulation. However, their therapeutic potential was limited by their rapid degradation in the body. This led to a scientific quest to identify and inhibit the enzymes responsible for their inactivation, collectively termed enkephalinases. The primary enzyme responsible for the breakdown of enkephalins in the brain is a zinc metallopeptidase known as neprilysin (NEP), also referred to as neutral endopeptidase 24.11.

In 1980, a significant breakthrough was achieved by the research group of Bernard P. Roques. They reported the design and synthesis of a potent and specific inhibitor of "enkephalinase," which they named thiorphan.[1] This compound, chemically known as (DL-3-mercapto-2-benzylpropanoyl)-glycine, was a racemic mixture.[1] Thiorphan was shown to protect enkephalins from degradation both in vitro and in vivo, and importantly, it exhibited antinociceptive (analgesic) activity that was reversible by the opioid antagonist naloxone, confirming its mechanism of action through the potentiation of endogenous opioid signaling.[1]

Unraveling Stereochemistry: The Divergent Paths of Leu-thiorphan and Dex-thiorphan

Further research into thiorphan revealed the critical importance of its stereochemistry. The racemic mixture consists of two enantiomers: (S)-thiorphan, designated as Leu-thiorphan, and (R)-thiorphan, known as Dex-thiorphan. A pivotal study elucidated that the two enantiomers possess distinct pharmacological profiles.

While both the (R) and (S) isomers of thiorphan were found to be effective inhibitors of enkephalinase (neprilysin), a surprising discovery was made regarding their other biological activities. The (S)-isomer, Leu-thiorphan, was identified as being principally responsible for the inhibition of another key metallopeptidase, the angiotensin-converting enzyme (ACE).[2] In contrast, the in vivo analgesic effects of the racemic thiorphan were found to reside predominantly in the (R)-isomer, Dex-thiorphan.[2][3] This dissociation of enkephalinase inhibition from analgesic activity between the enantiomers highlighted the complex pharmacology of these compounds and suggested that factors other than just neprilysin inhibition might contribute to the analgesic properties of Dex-thiorphan.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for thiorphan and its enantiomers.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| (DL)-Thiorphan | Neprilysin (Enkephalinase) | 4.7 nM | [4] |

| (DL)-Thiorphan | Angiotensin-Converting Enzyme (ACE) | 150 nM | [4] |

| Leu-thiorphan ((S)-isomer) | Neprilysin (Enkephalinase) | Similar to (R)-isomer | [2] |

| Dex-thiorphan ((R)-isomer) | Neprilysin (Enkephalinase) | Similar to (S)-isomer | [2] |

| Leu-thiorphan ((S)-isomer) | Angiotensin-Converting Enzyme (ACE) | Primarily responsible for ACE inhibition | [2] |

Note: While qualitative descriptions are available, specific Ki values for the individual enantiomers of thiorphan for neprilysin and ACE are not consistently reported in the reviewed literature. The data indicates similar potency for neprilysin inhibition and primary responsibility of the (S)-isomer for ACE inhibition.

Experimental Protocols

Asymmetric Synthesis of (S)-Thiorphan (Leu-thiorphan)

The following is a summary of the asymmetric synthesis of (S)-thiorphan as described by Evans et al. (1985). This multi-step synthesis utilizes a chiral auxiliary to control the stereochemistry.

Key Steps:

-

Preparation of Chiral N-Acyloxazolidinone: (S)-Valinol is reacted with phosgene (B1210022) and then acylated to form the chiral auxiliary-containing starting material.

-

Asymmetric Alkylation: The lithium enolate of the N-acyloxazolidinone is generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with benzyl (B1604629) bromide. The chiral auxiliary directs the alkylation to stereoselectively form the desired stereocenter.

-

Hydrolysis and Amide Coupling: The resulting product is hydrolyzed to yield the carboxylic acid. This is then coupled with the benzyl ester of glycine (B1666218) using a peptide coupling reagent.

-

Thiol Introduction: The hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate) and then displaced with a thiol-containing nucleophile (e.g., thioacetate).

-

Deprotection: The protecting groups on the thiol (acetyl) and the carboxylic acid (benzyl) are removed to yield the final product, (S)-thiorphan.

A detailed, step-by-step protocol can be found in the original publication: Evans, D. A., et al. (1985). Asymmetric synthesis of the enkephalinase inhibitor thiorphan. The Journal of Organic Chemistry, 50(11), 1830-1835.

Enkephalinase (Neprilysin) Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds against neprilysin.

Materials:

-

Purified neprilysin enzyme

-

Fluorogenic substrate (e.g., N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (Leu-thiorphan)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of Leu-thiorphan in the assay buffer.

-

In a 96-well plate, add the assay buffer, the neprilysin enzyme solution, and the different concentrations of Leu-thiorphan.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by neprilysin results in an increase in fluorescence.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value for the enzyme are known.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds on ACE activity.

Materials:

-

Purified ACE enzyme (from rabbit lung or other sources)

-

Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

-

Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)

-

Test compound (Leu-thiorphan)

-

Reagents for detection of the product (e.g., o-phthaldialdehyde for fluorometric detection of His-Leu, or HPLC for detection of hippuric acid).

-

96-well microplate or reaction tubes

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare various concentrations of Leu-thiorphan in the assay buffer.

-

In reaction tubes or a 96-well plate, combine the assay buffer, ACE enzyme solution, and the different concentrations of Leu-thiorphan.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Start the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Quantify the amount of product formed. If using HHL, the hippuric acid produced can be extracted with an organic solvent and measured by UV absorbance, or the released His-Leu can be quantified using a fluorometric method with o-phthaldialdehyde.

-

Calculate the percentage of ACE inhibition for each concentration of Leu-thiorphan.

-

Determine the IC50 value from the dose-response curve.

-

The Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Enkephalin Signaling Pathway and the Action of Leu-thiorphan

Caption: Leu-thiorphan inhibits neprilysin, preventing enkephalin degradation.

Experimental Workflow for Asymmetric Synthesis of Leu-thiorphan

Caption: Key stages in the asymmetric synthesis of Leu-thiorphan.

Workflow for Determining Enzyme Inhibition (Ki)

References

Leu-Thiorphan and the Endogenous Opioid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous opioid system, a cornerstone of pain modulation and emotional regulation, is primarily mediated by opioid peptides such as enkephalins. The biological activity of these neuropeptides is tightly controlled by their rapid degradation by enzymes, notably enkephalinases. Leu-thiorphan, an active metabolite of the prodrug racecadotril (B1680418), is a potent inhibitor of neprilysin (enkephalinase), a key enzyme responsible for the breakdown of enkephalins. By preventing the degradation of endogenous enkephalins, Leu-thiorphan enhances their local concentrations, leading to the activation of opioid receptors and subsequent downstream signaling cascades. This guide provides a comprehensive technical overview of Leu-thiorphan's mechanism of action, its interaction with the endogenous opioid system, and the experimental methodologies used to characterize its effects.

Introduction to the Endogenous Opioid System

The endogenous opioid system is a complex network responsible for mediating analgesia, reward, and stress responses. This system comprises three main families of opioid peptides: enkephalins, endorphins, and dynorphins.[1][2] These peptides are derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively.[2][3]

The biological effects of these opioid peptides are transduced by three major classes of G-protein coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Enkephalins, which include Met-enkephalin and Leu-enkephalin, exhibit a high affinity for δ-opioid receptors and also bind to µ-opioid receptors.[2] The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby modulating pain perception and other physiological processes.[4]

The signaling of endogenous opioids is terminated by their enzymatic degradation.[5] Enkephalins are primarily metabolized by two metalloproteases: neprilysin (NEP, also known as neutral endopeptidase or enkephalinase) and aminopeptidase (B13392206) N (APN).[6] Leu-thiorphan is a potent inhibitor of neprilysin, thereby prolonging the action of endogenous enkephalins.[7][8]

Leu-Thiorphan: Mechanism of Action

Leu-thiorphan is the active metabolite of racecadotril and functions as a specific and potent inhibitor of neprilysin (enkephalinase).[9] Neprilysin is a zinc-dependent metalloprotease that cleaves the Gly3-Phe4 bond of enkephalins, rendering them inactive.[8] By binding to the active site of neprilysin, Leu-thiorphan prevents the enzymatic degradation of enkephalins, leading to an accumulation of these peptides in the synaptic cleft.[5][7] This increased local concentration of enkephalins enhances their ability to bind to and activate opioid receptors, primarily δ and µ receptors, thereby potentiating their natural physiological effects, including analgesia.[4][6]

Mechanism of Leu-thiorphan Action.

Quantitative Data

The inhibitory potency of Leu-thiorphan and its related compounds against enkephalinase (neprilysin) has been determined in various in vitro studies. The following tables summarize key quantitative data.

| Compound | Preparation | IC50 (nM) | Reference |

| (R,S)-Thiorphan | Striatal membranes | 4.7 | [10] |

| Thiorphan | Purified mouse brain NEP | 6.1 | [10] |

| Racecadotril | Purified mouse brain NEP | 4500 | [10] |

| Racecadotril (pre-incubated) | Rat brain membranes | 8.6 | [10] |

| Thiorphan | Rat kidney NEP | 5.4 | [10] |

| Acetyl-thiorphan | - | 316 | [9] |

Table 1: Inhibitory Concentration (IC50) of Thiorphan and Related Compounds against Neprilysin (NEP).

| Compound | Stereoisomer | Ki (nM) | Reference |

| Thiorphan | R-isomer | 1.7 | [10] |

| Thiorphan | S-isomer | 2.2 | [10] |

Table 2: Inhibition Constants (Ki) of Thiorphan Stereoisomers against Neprilysin (NEP).

| Treatment | Condition | Fold Increase in [Met5]enkephalin | Reference |

| Thiorphan (10-30 mg/kg p.o.) | Resting | Dose-dependent increase | [11] |

| Thiorphan (10-30 mg/kg p.o.) | K+-evoked | Up to 10-fold | [11] |

| SCH-34826 (30-100 mg/kg p.o.) | Resting | Dose-dependent increase | [11] |

| SCH-34826 (30-100 mg/kg p.o.) | K+-evoked | Up to 10-fold | [11] |

Table 3: In Vivo Effects of Enkephalinase Inhibitors on [Met5]enkephalin Levels in Rat Spinal Perfusates.

Experimental Protocols

In Vitro Enkephalinase (Neprilysin) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like Leu-thiorphan on neprilysin.

Materials:

-

Purified or recombinant neprilysin

-

Fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (Leu-thiorphan) and vehicle (e.g., DMSO)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Leu-thiorphan in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the neprilysin enzyme solution.

-

Include control wells:

-

Total activity: Enzyme, buffer, and vehicle (no inhibitor).

-

Blank: Buffer and substrate (no enzyme).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm, taking readings every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of Leu-thiorphan relative to the total activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for an in vitro enkephalinase inhibition assay.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ)

-

Test compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone (B1662785) at a high concentration)

-

Glass fiber filters

-

Filtration apparatus (cell harvester)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In reaction tubes, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and either the test compound dilution, buffer (for total binding), or non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percent displacement of the radioligand by the test compound at each concentration.

-

Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal competition curve to determine the IC50.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon activation by enkephalins, opioid receptors, which are G-protein coupled receptors, initiate a cascade of intracellular signaling events.[12][13] The receptors are primarily coupled to inhibitory G-proteins (Gi/Go).[4]

Key signaling events include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.[14]

-

-

Activation of mitogen-activated protein kinase (MAPK) pathways: Opioid receptor activation can also lead to the phosphorylation and activation of kinases such as ERK1/2, which can influence gene expression and cell survival.[12][15]

Opioid receptor signaling pathway.

Conclusion

Leu-thiorphan plays a significant role in the endogenous opioid system by selectively inhibiting neprilysin, the enzyme responsible for enkephalin degradation. This mechanism of action leads to an increase in the local concentrations of endogenous enkephalins, thereby enhancing their analgesic and other physiological effects through the activation of opioid receptors. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working to understand and harness the therapeutic potential of modulating the endogenous opioid system. Further research into the specific roles of different enkephalin-degrading enzymes and the development of more selective inhibitors will continue to be a promising area for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 11. ias.ac.in [ias.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological activity of monothionated analogs of leucine-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Potency: An In-Depth Guide to the Structure-Activity Relationship of Leu-thiorphan Analogs as Enkephalinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of Leu-thiorphan analogs, potent inhibitors of enkephalinases. By understanding how subtle molecular modifications influence inhibitory activity, researchers can rationally design more effective and selective therapeutic agents for pain management and other neurological applications. This document provides a comprehensive overview of quantitative inhibitory data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this important class of molecules.

Introduction: The Rationale for Enkephalinase Inhibition

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. However, their therapeutic potential is limited by their rapid degradation in the body by enzymes known as enkephalinases, with neprilysin (NEP, also known as neutral endopeptidase or EC 3.4.24.11) being a primary culprit.[1][2] Leu-thiorphan, an analog of the endogenous opioid leucine-enkephalin, is a potent inhibitor of neprilysin. By blocking the action of this enzyme, Leu-thiorphan and its analogs prevent the breakdown of enkephalins, leading to an increase in their local concentrations and a subsequent enhancement of their natural analgesic effects.[2][3]

The development of potent and selective neprilysin inhibitors is a key strategy in modern drug discovery.[1] A thorough understanding of the structural features that govern the interaction of Leu-thiorphan analogs with the active site of neprilysin is paramount for the design of new chemical entities with improved pharmacological profiles. This guide will explore the critical structural modifications of the Leu-thiorphan scaffold and their impact on inhibitory potency.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of Leu-thiorphan analogs against neprilysin is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for key analogs, providing a basis for understanding the structure-activity relationships.

| Compound/Analog | Modification | NEP Inhibition IC50 (nM) | NEP Inhibition Ki (nM) | Selectivity Notes |

| Thiorphan (B555922) (racemic) | Parent compound | ~10 | 4.7 | Also inhibits ACE (Ki = 150 nM) |

| (R)-Thiorphan | R-enantiomer | ~10 | 1.7 | Weaker ACE inhibition than (S)-isomer |

| (S)-Thiorphan | S-enantiomer | ~10 | 2.2 | More potent ACE inhibitor than (R)-isomer |

| Retro-thiorphan | Retro-inverso amide bond | - | 2.3 | Highly selective against ACE (Ki > 10,000 nM) |

| Aminobutyramide 21a | Dicarboxylic acid dipeptide | 5.0 | - | Potent in vitro and in vivo |

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5]

Core Structural-Activity Relationships

The inhibitory activity of Leu-thiorphan analogs is critically dependent on the specific arrangement of functional groups that interact with the active site of neprilysin, a zinc-dependent metalloprotease.[1][3] The key SAR points can be summarized as follows:

-

The Thiol Group: The thiol (-SH) group is essential for potent inhibitory activity. It acts as a zinc-binding group, coordinating with the Zn²⁺ ion in the catalytic site of neprilysin, thereby blocking its enzymatic function.[3]

-

The Mercaptomethyl-Propionyl Moiety: The stereochemistry of the carbon bearing the benzyl (B1604629) group is important. While both (R) and (S) enantiomers of thiorphan show similar high affinity for neprilysin, they exhibit different selectivity profiles against other enzymes like Angiotensin-Converting Enzyme (ACE).[4]

-

The Dipeptide Backbone: The nature of the amino acid residues corresponding to the leucine (B10760876) and glycine (B1666218) in the parent structure significantly influences potency and selectivity.

-